![molecular formula C15H10ClNO5 B2929828 (E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid CAS No. 338403-65-9](/img/structure/B2929828.png)
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, also known as 3-chloro-2-nitro-4-phenoxyphenyl prop-2-enoic acid, is an important organic compound that has been studied extensively due to its wide range of applications. It is an important intermediate in the synthesis of many different compounds, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Agrochemical Impurities and Environmental Impact
The study by Masunaga, Takasuga, and Nakanishi (2001) investigated the profile and amount of dioxin impurity in agrochemicals, including chloronitrofen (CNP), which is structurally similar to the compound . This research highlights the environmental impact and potential risks associated with the use of such agrochemicals, which contained high concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/DFs). This is crucial for understanding the ecological and health implications of these compounds' usage in agriculture (Masunaga, Takasuga, & Nakanishi, 2001).
Synthesis and Chemical Transformations
Tanaka, Yasuo, and Torii (1989) focused on synthesizing a tryptophan precursor by transforming similar compounds. This research demonstrates the potential of such compounds in synthesizing essential biological molecules and provides insight into chemical processes and transformations (Tanaka, Yasuo, & Torii, 1989).
Non-Linear Optical Properties
Singh, Saxena, Prasad, and Kumar (2012) explored the non-linear optical (NLO) properties of chalcones, substances related to the compound . Their findings contribute to the development of materials for optoelectronic applications, such as telecommunications and laser technologies (Singh, Saxena, Prasad, & Kumar, 2012).
Optoelectronic and Charge Transport Properties
Shkir, Irfan, AlFaify, Patil, and Al‐Sehemi (2019) studied the optoelectronic and charge transport properties of chalcone derivatives. They found these compounds suitable for use in semiconductor devices, illustrating the potential of such chemicals in the field of electronics and material science (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Corrosion Inhibition
Lagrenée, Mernari, Chaibi, Traisnel, Vezin, and Bentiss (2001) investigated the inhibitive effect of oxadiazoles, structurally related to the compound, on mild steel corrosion. This research is significant for understanding how such compounds can be applied in preventing metal corrosion, a critical aspect in industrial processes (Lagrenée et al., 2001).
Water Purification
Matthews (1990) examined the use of titanium dioxide in purifying water contaminated with chlorophenols, substances similar to the compound . This study is pivotal for water treatment technologies, showing the effectiveness of such processes in removing harmful organic compounds (Matthews, 1990).
Propriétés
IUPAC Name |
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-11-3-1-2-4-13(11)22-14-7-5-10(6-8-15(18)19)9-12(14)17(20)21/h1-9H,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCVWKHJRGXPG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)
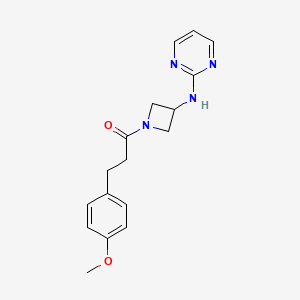
![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)

![2-(3-bromophenyl)-5-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2929754.png)
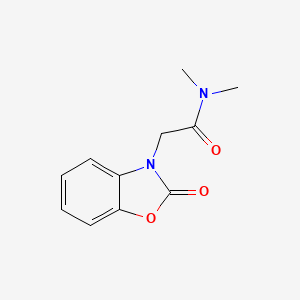
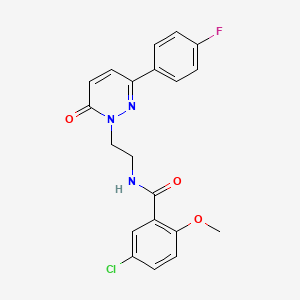

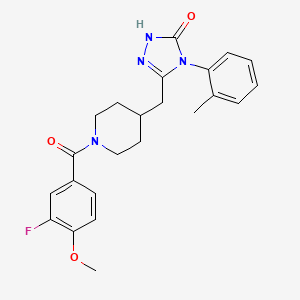
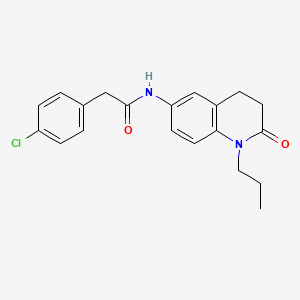
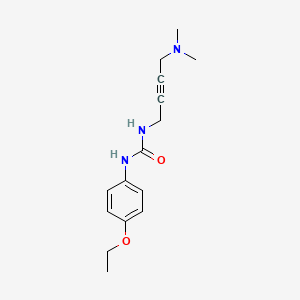

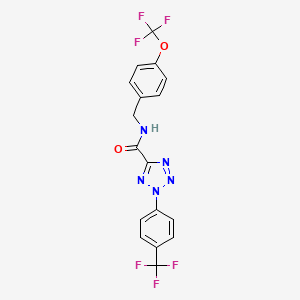
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)